

The Stereochemical Nuances of (+)-Bakuchiol: A

**Comprehensive Technical Guide** 

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(+)-Bakuchiol	
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## Introduction

(+)-Bakuchiol, a meroterpenoid phenol isolated primarily from the seeds of Psoralea corylifolia, has garnered significant attention in the scientific community for its diverse pharmacological activities, most notably its functional similarity to retinol without the associated adverse effects. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of (+)-Bakuchiol, offering a critical resource for researchers engaged in natural product chemistry, dermatology, and drug discovery.

## **Chemical Structure and Absolute Stereochemistry**

**(+)-Bakuchiol** is characterized by a para-substituted phenol ring linked to a C10 terpenoid side chain. The molecule possesses a single chiral center, a quaternary carbon, which dictates its biological activity.

Systematic Name: 4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol[1]

Molecular Formula: C<sub>18</sub>H<sub>24</sub>O[1]

Molecular Weight: 256.38 g/mol

The absolute configuration of the chiral center at C3 has been determined to be S, leading to

the dextrorotatory enantiomer, hence designated as (+)-Bakuchiol.[2][3] This specific



stereoisomer is the naturally occurring and biologically active form. The construction of this allcarbon quaternary stereocenter presents a significant challenge in the total synthesis of Bakuchiol.[2]

Table 1: Physicochemical Properties of (+)-Bakuchiol

Property	Value	Reference
Molecular Formula	C18H24O	[1]
Molecular Weight	256.38 g/mol	
IUPAC Name	4-[(1E,3S)-3-ethenyl-3,7- dimethylocta-1,6-dienyl]phenol	[1]
Absolute Configuration	S	[2][3]
Appearance	Pale yellow viscous oil	[2]

## **Spectroscopic Data for Structural Elucidation**

The structural confirmation of **(+)-Bakuchiol** relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for (+)-Bakuchiol (in CDCl<sub>3</sub>)



Atom No.	¹Η Chemical Shift (δ, ppm)	<sup>13</sup> C Chemical Shift (δ, ppm)
1	-	130.8
2, 6	7.18 (d, J=8.5 Hz)	127.4
3, 5	6.74 (d, J=8.5 Hz)	115.1
4	-	154.1
7	6.29 (d, J=16.2 Hz)	132.8
8	6.10 (d, J=16.2 Hz)	127.9
9	-	42.1
10	5.89 (dd, J=17.4, 10.7 Hz)	145.4
11	5.06 (dd, J=17.4, 1.0 Hz)	112.0
11'	5.02 (dd, J=10.7, 1.0 Hz)	
12	1.99-2.06 (m)	40.5
13	1.55-1.65 (m)	23.3
14	5.11 (t, J=7.1 Hz)	124.7
15	-	131.5
16	1.68 (s)	25.7
17	1.59 (s)	17.7
18	1.29 (s)	23.4

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the solvent and instrument frequency.

# Experimental Protocols Isolation and Purification of (+)-Bakuchiol from Psoralea corylifolia Seeds



A common method for the extraction and purification of **(+)-Bakuchiol** involves the following steps:

#### Extraction:

- Powdered seeds of Psoralea corylifolia are subjected to extraction with a non-polar solvent such as petroleum ether or hexane.
- Various techniques can be employed, including maceration, Soxhlet extraction, or ultrasound-assisted extraction, with the latter often providing higher yields in a shorter time.

#### Purification:

- The crude extract is concentrated under reduced pressure.
- The concentrated extract is then subjected to column chromatography on silica gel.
- A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different components.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing pure Bakuchiol are combined and the solvent is evaporated to yield the final product.

## NMR Analysis of (+)-Bakuchiol

A detailed protocol for acquiring and processing NMR data for structural confirmation is as follows:

#### Sample Preparation:

- Dissolve approximately 5-10 mg of purified (+)-Bakuchiol in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.



#### Data Acquisition:

- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For <sup>1</sup>H NMR, acquire a standard one-dimensional spectrum.
- For <sup>13</sup>C NMR, acquire a proton-decoupled spectrum.
- To aid in signal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
- Data Processing and Analysis:
  - Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).
  - Reference the spectra to the residual solvent peak (CDCl<sub>3</sub>:  $\delta H = 7.26$  ppm,  $\delta C = 77.16$  ppm).
  - Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.
  - Analyze the 2D NMR spectra to establish connectivity between protons and carbons,
     confirming the overall structure and assigning the chemical shifts as detailed in Table 2.

## **Signaling Pathways and Biological Activity**

The stereochemistry of **(+)-Bakuchiol** is critical for its biological functions, which are mediated through various signaling pathways.

## **Retinol-Like Activity**

**(+)-Bakuchiol**, despite having no structural resemblance to retinoids, exhibits a similar gene expression profile, particularly in genes related to collagen synthesis and extracellular matrix maintenance. This retinol-like functionality is believed to be responsible for its anti-aging properties.





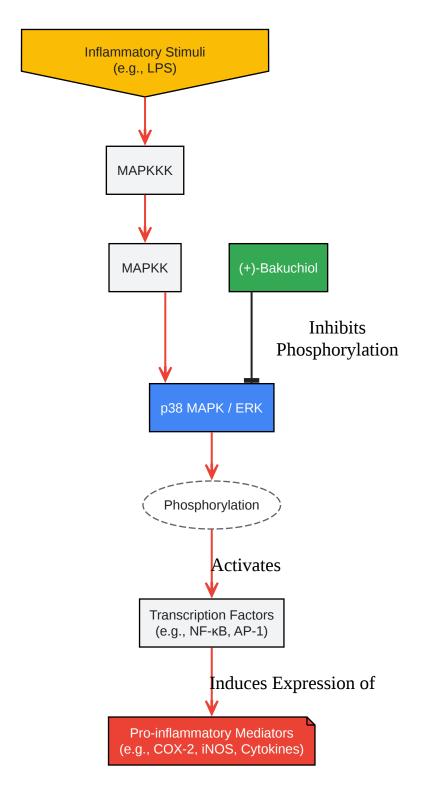
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Retinol-like signaling cascade of (+)-Bakuchiol.

## **Anti-Inflammatory Activity via p38 MAPK/ERK Pathway**

**(+)-Bakuchiol** has demonstrated potent anti-inflammatory effects by modulating the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) signaling pathways. By inhibiting the phosphorylation of p38 and ERK, Bakuchiol can suppress the production of pro-inflammatory mediators.





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- To cite this document: BenchChem. [The Stereochemical Nuances of (+)-Bakuchiol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667714#chemical-structure-and-stereochemistry-of-bakuchiol]

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